molecular formula C12H12BrNO B3232023 Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- CAS No. 1332766-86-5

Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-

Cat. No. B3232023
CAS RN: 1332766-86-5
M. Wt: 266.13 g/mol
InChI Key: KRBHSLQGIXVZTN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-(3-fluoro-4-methylphenyl)-1,3-oxazole is a heterocyclic compound with a five-membered ring containing oxygen and nitrogen atoms. Its chemical formula is C₁₁H₉BrFNO . The compound exhibits interesting biological properties and has potential applications in drug discovery .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-5-(3-fluoro-4-methylphenyl)-1,3-oxazole consists of a five-membered ring containing oxygen and nitrogen atoms. The bromomethyl group and the fluoro-4-methylphenyl substituent are attached to the oxazole ring. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, addition, and cyclization reactions. Investigating its reactivity with different nucleophiles and electrophiles would provide insights into its synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial for formulation and storage .

Safety and Hazards

  • Environmental Impact : Consider its impact on the environment during synthesis and disposal .

Future Directions

  • Clinical Trials : If promising, progress to preclinical and clinical studies .

properties

IUPAC Name

4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBHSLQGIXVZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226967
Record name 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332766-86-5
Record name 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332766-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-
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